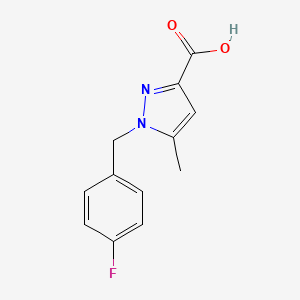

1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Description

Structural Classification Within Pyrazole Derivatives

1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid belongs to the broader classification of substituted pyrazole derivatives, specifically representing a 1,3,5-trisubstituted pyrazole variant within the five-membered heterocyclic framework. Pyrazole derivatives constitute a pharmacologically important active scaffold that possesses diverse therapeutic activities, with this particular compound representing a fluorinated carboxylic acid derivative that combines multiple functional elements. The structural classification places this compound within the category of benzyl-substituted pyrazoles, where the 4-fluorobenzyl substituent at the nitrogen-1 position creates a unique electronic environment that influences both chemical reactivity and biological activity.

The pyrazole core structure consists of a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution, with the compound demonstrating the characteristic planar geometry associated with aromatic pyrazole systems. Within the broader classification system, this compound represents a carboxylic acid-functionalized pyrazole, a subcategory that has gained significant attention in medicinal chemistry due to the carboxylic acid group's ability to participate in hydrogen bonding and ionic interactions with biological targets. The methyl substitution at the 5-position further classifies this compound within the alkyl-substituted pyrazole category, where small alkyl groups can significantly influence molecular conformation and biological activity patterns.

Table 1: Structural Classification Parameters of 1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic Acid

The fluorinated benzyl substituent places this compound within the emerging class of fluorinated pyrazoles, which have gained exponential popularity in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry since the early 1990s. Fluorinated pyrazoles represent more than fifty percent of all contributions on pyrazole research published in recent years, demonstrating the significant scientific interest in this particular structural class. The presence of fluorine within the benzyl substituent introduces unique electronic properties that can enhance metabolic stability, alter lipophilicity, and modify binding affinity to biological targets, making this compound particularly valuable for pharmaceutical applications.

Historical Context of Fluorinated Pyrazole Carboxylic Acid Research

The historical development of fluorinated pyrazole carboxylic acid research traces its origins to the broader recognition of pyrazole derivatives as privileged scaffolds in drug discovery, with the term pyrazole first introduced by German chemist Ludwig Knorr in 1883. The systematic exploration of fluorinated pyrazole carboxylic acids emerged as researchers recognized the unique properties imparted by fluorine substitution in heterocyclic systems, particularly the enhanced metabolic stability and altered pharmacokinetic properties that fluorinated compounds often demonstrate. Early investigations into fluorinated pyrazole acids revealed their potential as agonists of G-protein coupled receptors, with research demonstrating that 5-alkyl pyrazole-3-carboxylic acids could act as potent and selective agonists of the human GPCR GPR109a, the high affinity nicotinic acid receptor.

The evolution of fluorinated pyrazole carboxylic acid research accelerated significantly in the 21st century, driven by advances in synthetic methodology and growing appreciation for the unique biological properties of fluorinated heterocycles. Research efforts expanded to encompass 4-fluoro-5-alkyl pyrazole-3-carboxylic acids, which demonstrated similar potency to their non-fluorinated counterparts while offering improved pharmacological properties in vivo compared to traditional compounds such as niacin. The development of sophisticated synthetic approaches enabled the preparation of increasingly complex fluorinated pyrazole carboxylic acid derivatives, with particular emphasis on compounds bearing multiple functional groups that could serve as versatile building blocks for pharmaceutical applications.

Contemporary research in fluorinated pyrazole carboxylic acid chemistry has been characterized by the recognition that more than fifty percent of all contributions on fluorinated pyrazole topics have been published in the last five years, indicating the rapid acceleration of research interest in this field. The synthesis and pharmacological evaluation of pyrazole derivatives has revealed that the presence of pyrazole nuclei in pharmacological agents across diverse therapeutic categories, including anti-inflammatory drugs like celecoxib, has proven the significant pharmacological potential of the pyrazole moiety. This historical progression has established fluorinated pyrazole carboxylic acids as important targets for synthetic chemistry and pharmaceutical development, with compounds like 1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid representing the current state-of-the-art in this evolving field.

Table 2: Historical Milestones in Fluorinated Pyrazole Carboxylic Acid Research

The research trajectory has demonstrated that fluorinated pyrazole carboxylic acids occupy a unique position within the broader landscape of heterocyclic chemistry, combining the well-established pharmacological properties of pyrazole derivatives with the enhanced chemical and biological properties associated with fluorine incorporation. This historical context provides the foundation for understanding why compounds like 1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid have become important targets for contemporary chemical research and pharmaceutical development.

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-8-6-11(12(16)17)14-15(8)7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQMWNBGGKTMPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Pyrazole Nitrogen with 4-Fluorobenzyl Halides

A common approach involves alkylating a 5-methyl-1H-pyrazole-3-carboxylic acid or its ester precursor with 4-fluorobenzyl bromide or chloride in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

- Reaction conditions: Heating at 60 °C under inert atmosphere for 12 hours.

- Yields: Moderate to good (33% to 75% depending on conditions and purification).

- Purification: Flash chromatography using dichloromethane/methanol mixtures.

This method is supported by literature on related pyrazole derivatives where benzylation is achieved using alkyl halides and bases in DMF.

Cyclization via Condensation of α,β-Unsaturated Esters with Methylhydrazine

Another key step is the formation of the pyrazole ring by condensation of α,β-unsaturated esters bearing the appropriate substituents with methylhydrazine aqueous solutions.

- Catalysts: Sodium iodide or potassium iodide to facilitate cyclization.

- Temperature: Low temperature during addition (-30 to -20 °C), followed by warming and reduced pressure for cyclization.

- Workup: Acidification with hydrochloric acid to pH 1-2 to precipitate the pyrazole carboxylic acid.

- Yields: High yields around 75-80% after recrystallization.

- Recrystallization solvents: Alcohol-water mixtures (methanol, ethanol, or isopropanol with 35-65% water).

This method is detailed in patent CN111362874B, which describes a two-step process involving substitution/hydrolysis and condensation/cyclization yielding pyrazole carboxylic acids with high purity (>99% by HPLC).

Use of Fluoroacetyl Halide Derivatives

Starting materials such as 2,2-difluoroacetyl halides are reacted with α,β-unsaturated esters under acid-binding conditions, followed by hydrolysis and condensation with methylhydrazine to form fluorinated pyrazole carboxylic acids.

- Advantages: Short reaction routes, low cost, safety, and high atom economy.

- Industrial suitability: Low emissions of waste gases and solids, scalable.

- Yields: Up to 96% in some cases.

- Product analysis: NMR spectroscopy confirms structure and purity.

This approach is described in patent WO2017064550A1, emphasizing the efficiency and environmental benefits of the method.

Data Summary Table of Preparation Methods

Research Findings and Comparative Analysis

- The alkylation method is straightforward but often results in moderate yields and requires chromatographic purification, which may limit industrial scalability.

- The two-step substitution/hydrolysis followed by condensation/cyclization method provides higher yields and purities, with recrystallization as an effective purification step, making it suitable for scale-up.

- The fluoroacetyl halide route offers the shortest synthetic pathway with excellent yields and environmental benefits, favored for industrial production due to its safety and low waste generation.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group readily undergoes derivatization to form esters or amides, enabling applications in drug discovery and materials science.

Nucleophilic Substitution at the Fluorobenzyl Group

The electron-withdrawing fluorine atom activates the benzyl group for substitution reactions under basic conditions.

Coupling Reactions

The pyrazole ring participates in cross-coupling reactions, enabling structural diversification.

Redox Reactions

The methyl group and carboxylic acid moiety undergo selective oxidation or reduction.

Cycloaddition and Heterocycle Formation

The pyrazole ring participates in [3+2] cycloadditions to form fused heterocycles.

| Dipolarophile | Conditions | Product | Regioselectivity |

|---|---|---|---|

| Nitrile oxide | Cu(I) catalyst, RT, 24 h | Isoxazolo[5,4-c]pyrazole derivative | Predominantly 5-regioisomer formed . |

pH-Dependent Tautomerism

The pyrazole ring exhibits tautomeric equilibria, influencing reactivity:

-

Key Data :

Stability Under Thermal and Photolytic Conditions

| Condition | Result | Implications |

|---|---|---|

| 120°C, 24 h (neat) | 98% recovery | Thermally stable below 150°C . |

| UV light (254 nm), 48 h | 72% degradation | Requires amber storage for long-term stability . |

Scientific Research Applications

Pharmaceutical Development

The compound is recognized for its role as a building block in synthesizing new pharmaceuticals. It has been particularly influential in developing anti-inflammatory and analgesic drugs . Research indicates that derivatives of this compound exhibit promising biological activities, making them candidates for further investigation in drug formulation.

- Case Study: A study published in a pharmaceutical journal highlighted the synthesis of pyrazole derivatives from this compound, demonstrating their efficacy against inflammatory pathways in animal models. The results suggested significant potential for therapeutic applications in treating chronic pain and inflammation.

Agricultural Chemistry

In the realm of agricultural chemistry, 1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid is utilized to enhance crop protection products. Its effectiveness as an active ingredient in agrochemicals contributes to improved pest control solutions.

- Case Study: Research conducted on the formulation of pesticides revealed that incorporating this compound increased the efficacy of existing pest control agents by enhancing their action against resistant pest strains.

Biochemical Research

The compound plays a crucial role in biochemical research, particularly concerning enzyme inhibition studies. It aids researchers in understanding metabolic pathways and developing targeted therapies for various diseases.

- Case Study: A study focusing on enzyme inhibitors demonstrated that derivatives of this compound could selectively inhibit specific enzymes involved in metabolic disorders, providing insights into potential treatments for conditions like diabetes and obesity.

Material Science

In material science, 1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid is explored for developing advanced materials, including polymers and coatings. Its unique chemical properties allow for modifications that enhance material performance.

- Case Study: Research highlighted the use of this compound in synthesizing polymer composites that exhibit superior mechanical properties and thermal stability, making them suitable for high-performance applications.

Diagnostic Tools

The compound is also being investigated for its potential use in diagnostic assays. Its ability to interact with biological molecules may lead to innovative testing methods for disease detection.

- Case Study: A recent publication discussed the development of diagnostic assays utilizing this compound as a marker for detecting specific diseases, showcasing its potential to improve diagnostic accuracy and speed.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Table 1: Substituent Effects on Pyrazole-3-carboxylic Acid Derivatives

Notes:

- Fluorine vs. Chlorine : The 4-fluorobenzyl group (target compound) may offer improved lipophilicity and metabolic stability compared to the 4-chlorobenzyl analog ().

- Difluoromethyl : The difluoromethyl variant () introduces higher electronegativity but is associated with toxicity (Hazard Class 6.1).

Table 2: Reported Activities of Related Compounds

Key Findings :

- Antibacterial Activity : Ethyl ester derivatives with halogenated phenyl groups (e.g., 2,4-dichloro in ) show antibacterial effects, suggesting that the carboxylic acid moiety in the target compound could be modified to esters for enhanced bioavailability .

- Antifungal Properties : Pyrazolecarboxamide derivatives () highlight the role of halogen and methyl groups in antifungal activity, though the target compound’s efficacy remains untested.

Biological Activity

1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. Its unique structure allows it to interact with biological systems, making it a valuable candidate for drug development and biochemical research.

Chemical Formula: CHFNO

Molecular Weight: 234.23 g/mol

CAS Number: 1020238-69-0

This compound features a pyrazole ring substituted with a fluorobenzyl group and a carboxylic acid functional group, which contributes to its biological activity.

1. Pharmacological Applications

1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been primarily explored for its potential as an anti-inflammatory and analgesic agent. Research indicates that compounds with similar pyrazole structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Table 1: Summary of Pharmacological Activities

2. Enzyme Inhibition Studies

Recent studies have highlighted the compound's role in enzyme inhibition , particularly against phosphodiesterases (PDEs). PDE inhibitors are crucial in various therapeutic areas, including cardiology and urology. The compound has shown promising results in inhibiting PDE-V, which is implicated in erectile dysfunction and pulmonary hypertension .

Case Study: PDE Inhibition

In a study involving the screening of multiple compounds, 1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid was identified as a potent inhibitor of CpPDE1, a target for anticryptosporidial therapy. The compound demonstrated an effective EC50 below 1 µM against Cryptosporidium parvum, highlighting its potential as a therapeutic agent for parasitic infections .

3. Agricultural Chemistry

The compound is also utilized in agricultural applications , particularly in the formulation of agrochemicals. Its effectiveness as a pesticide has been noted, providing enhanced crop protection by targeting specific pests while minimizing off-target effects .

Safety and Toxicology

While the pharmacological benefits are notable, understanding the safety profile is essential. Current data on acute toxicity and irritant properties remain limited; however, it is classified as not hazardous under standard conditions . Further toxicological studies are warranted to assess long-term effects and environmental impact.

Q & A

Q. What are the common synthetic routes for 1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step protocols, including:

- Condensation reactions of hydrazine derivatives with β-keto esters or diketones to form the pyrazole core .

- Suzuki-Miyaura coupling for introducing aryl/heteroaryl substituents, using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in degassed DMF/H₂O mixtures .

- Schotten-Baumann conditions for esterification or amidation of the carboxylic acid group, enabling diversification into esters (e.g., ethyl esters) or amides .

Key factors affecting yield/purity : - Temperature control during cyclization to avoid side reactions.

- Purification methods : Column chromatography or recrystallization to isolate isomers (e.g., regioisomers from pyrazole ring closure) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR identifies regiochemistry of the pyrazole ring and substituent orientation (e.g., fluorobenzyl vs. methyl groups) .

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for structurally analogous pyrazole-carboxylic acids (e.g., 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, critical for detecting synthetic byproducts .

Advanced Research Questions

Q. How does the fluorobenzyl substituent influence the compound’s physicochemical properties and bioactivity?

- Electron-withdrawing effects : The fluorine atom enhances metabolic stability by reducing oxidative degradation, as seen in fluorinated analogs of pyrazole-based pharmaceuticals .

- Lipophilicity : Fluorine increases logP values, improving membrane permeability, but may reduce aqueous solubility. This trade-off requires optimization via substituent positioning (e.g., para-fluorine vs. ortho-fluorine) .

- Bioactivity : Fluorine’s impact on target binding is context-dependent. For example, fluorobenzyl groups in pyrazole derivatives enhance affinity for cannabinoid receptors but reduce activity against bacterial enzymes .

Q. What strategies resolve contradictions in biological activity data across studies?

- Standardized assays : Discrepancies in antibacterial activity (e.g., MIC values) may arise from variations in bacterial strains or culture conditions. Use CLSI guidelines for reproducibility .

- Metabolic profiling : Conflicting in vivo vs. in vitro results can be addressed by analyzing hepatic metabolism (e.g., CYP450-mediated oxidation of the methyl group) .

- Crystallographic validation : When SAR studies conflict, co-crystallization with target proteins (e.g., kinases) clarifies binding modes and resolves ambiguity .

Q. How can computational methods predict interactions with biological targets?

- Molecular docking : Tools like AutoDock Vina model binding poses of the pyrazole core with targets (e.g., COX-2 or TNF-α), guided by the fluorobenzyl group’s electrostatic potential .

- MD simulations : Assess stability of ligand-protein complexes over time, particularly for flexible regions like the carboxylic acid moiety .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity trends, enabling rational design of derivatives with improved potency .

Q. What are the challenges in optimizing reaction conditions for scale-up synthesis?

- Catalyst loading : Pd-based catalysts in Suzuki couplings require strict control to minimize heavy metal contamination. Alternatives like Ni catalysts are being explored .

- Solvent selection : Replacing DMF with greener solvents (e.g., cyclopentyl methyl ether) improves sustainability without compromising yield .

- Regioselectivity : Competing pathways in pyrazole ring formation necessitate kinetic studies to favor the 1,3-disubstituted isomer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.